molecular formula C13H14O3S B15162333 5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid CAS No. 674333-38-1

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid

Cat. No.: B15162333
CAS No.: 674333-38-1
M. Wt: 250.32 g/mol
InChI Key: PJHLUKLMBUOSPL-UHFFFAOYSA-N
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Description

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid is an organic compound characterized by the presence of both allyloxy and allylthio groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid as the core structure.

    Introduction of Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl alcohol and an appropriate catalyst.

    Introduction of Allylthio Group: The allylthio group can be introduced through a thiolation reaction using allyl mercaptan and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyloxy and allylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid involves its interaction with molecular targets through its allyloxy and allylthio groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
  • (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one

Uniqueness

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid is unique due to the simultaneous presence of both allyloxy and allylthio groups on the benzoic acid core

Biological Activity

5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H14O3S
  • Molecular Weight : 250.32 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. In vitro studies have shown that derivatives of benzoic acid can effectively scavenge free radicals, suggesting that this compound may also possess this activity .

Antimicrobial Properties

Compounds containing sulfur and alkene groups have been reported to exhibit antimicrobial effects. For instance, studies on related benzothiazole derivatives demonstrated efficacy against various bacterial strains. The presence of the prop-2-en-1-yl groups in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives is well-documented. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could similarly modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Radical Scavenging : The alkene groups may facilitate electron donation, neutralizing reactive oxygen species (ROS).
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth, similar to other benzoic acid derivatives.
  • Cell Membrane Interaction : The hydrophobic regions of the molecule may enhance its ability to penetrate cell membranes, affecting intracellular processes.

Case Studies and Research Findings

StudyYearFindings
Wu et al.2023Demonstrated the cytotoxicity of related compounds against cancer cell lines, suggesting potential anticancer properties for similar structures .
Layek et al.2019Explored the antimicrobial activity of sulfur-containing benzoic acids, indicating a positive correlation between structure and activity .
Zhang et al.2020Investigated anti-inflammatory effects in animal models using benzoic acid derivatives, highlighting significant reductions in inflammatory markers .

Properties

CAS No.

674333-38-1

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

5-prop-2-enoxy-2-prop-2-enylsulfanylbenzoic acid

InChI

InChI=1S/C13H14O3S/c1-3-7-16-10-5-6-12(17-8-4-2)11(9-10)13(14)15/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI Key

PJHLUKLMBUOSPL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)SCC=C)C(=O)O

Origin of Product

United States

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